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Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indazole

Cat. No.: B1300716

4-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound that has garnered
significant interest within the pharmaceutical and chemical synthesis sectors. Its structure,
featuring an indazole core functionalized with both a methyl and a nitro group, makes it a
valuable and versatile intermediate. The indazole scaffold itself is recognized as a "privileged
structure" in medicinal chemistry, frequently appearing in molecules with a wide range of
biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1][2].

The primary driver for the extensive study of 4-methyl-5-nitro-1H-indazole is its role as a key
building block in the synthesis of potent pharmaceuticals. Most notably, it is a precursor to
intermediates used in the manufacture of Pazopanib (Votrient®), a multi-targeted tyrosine
kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma|3][4][5].
The nitro group at the 5-position is a critical functional handle that can be readily reduced to an
amine, which is then further elaborated to construct the final drug molecule. Understanding the
chemical properties, reactivity, and handling of this compound is therefore paramount for
process chemists and drug development professionals aiming to optimize synthetic routes and
ensure product quality.

This guide provides a comprehensive overview of the core chemical properties of 4-methyl-5-
nitro-1H-indazole, grounded in established scientific literature and practical application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in
experimental settings, from solubility and reaction kinetics to purification and storage. The
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properties of 4-methyl-5-nitro-1H-indazole are summarized below.

Property Value Source(s)
Molecular Formula CsH7N30:2 [6]
Molecular Weight 177.16 g/mol [6]

101420-67-1 (Verify specific
CAS Number , _ [6]
isomers if needed)

Appearance Typically a yellow or tan solid [7]
Melting Point 251-253 °C [6]
Boiling Point 379.7 °C (Predicted) [6]
Density 1.438 g/cm3 (Predicted) [6]
XLogP3 2.3 [6]
PSA (Polar Surface Area) 74.50 A2 [6]

Note: Some properties, such as boiling point and density, are often computationally predicted
for compounds of this nature and should be treated as estimates.

Synthesis and Molecular Architecture

The synthesis of substituted indazoles can be achieved through various methods, often
involving the cyclization of appropriately substituted aniline or hydrazone precursors[8]. A
common conceptual pathway involves the intramolecular cyclization of a precursor derived
from a substituted nitroaniline.
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Caption: Conceptual pathway for indazole synthesis.

The specific substitution pattern of 4-methyl-5-nitro-1H-indazole requires a carefully chosen
starting material to ensure the correct regiochemistry of the final product. The presence of the
electron-withdrawing nitro group significantly influences the electronic properties of the
aromatic system.

Caption: Chemical structure and key features.

Chemical Reactivity and Functional Group
Transformations

The utility of 4-methyl-5-nitro-1H-indazole as a synthetic intermediate stems from the
reactivity of its functional groups, primarily the nitro group and the N-H of the pyrazole ring.

Reduction of the Nitro Group
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The most critical reaction for this molecule in pharmaceutical synthesis is the reduction of the
5-nitro group to a 5-amino group. This transformation is a gateway to further functionalization,
such as amide bond formation or coupling reactions.

o Expertise & Causality: The choice of reducing agent is crucial and depends on factors like
scale, cost, and functional group tolerance.

o Tin(ll) Chloride (SnCl2): A classic and highly effective method for nitro group reduction in
the presence of acid (e.g., HCI)[3][9]. It is reliable on a lab scale, offering high yields. The
mechanism involves the transfer of electrons from Sn(ll) to the nitro group. The acidic
workup requires careful neutralization.

o Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen
source (Hz gas, transfer hydrogenation) is another common method. This is often
preferred in industrial settings as it avoids stoichiometric metallic waste, making it a
"greener” alternative. However, catalyst poisoning and the handling of flammable Hz gas
are key considerations.

Protocol: Reduction of 4-methyl-5-nitro-1H-indazole to 4-
methyl-1H-indazol-5-amine

This protocol is adapted from methodologies reported for similar nitro-indazole reductions used
in the synthesis of Pazopanib precursors[3][9].

Step 1: Reaction Setup

 In a round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-5-nitro-1H-
indazole (1.0 eq) in a suitable solvent such as ethyl acetate or methanol at O °C.

Step 2: Addition of Reducing Agent

o Slowly add Tin(ll) chloride dihydrate (SnClz-2H20) (approx. 4.0 eq) portion-wise, ensuring
the internal temperature remains below 10 °C.

» Following the addition of the tin salt, add concentrated Hydrochloric Acid (HCI) dropwise,
maintaining the low temperature.
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Step 3: Reaction Progression

 Remove the ice bath and allow the reaction mixture to stir at room temperature for several
hours (typically 3-5 hours).

» Monitor the reaction completion using Thin Layer Chromatography (TLC) until the starting
material is fully consumed.

Step 4: Workup and Isolation

Upon completion, cool the reaction mixture back to 0-5 °C.

o Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate
(Na2CO3) or another suitable base until the pH is alkaline (pH 8-9). Caution: This is an
exothermic process.

o Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and filter.

o Concentrate the solvent under reduced pressure to yield the crude 4-methyl-1H-indazol-5-
amine, which can be further purified by recrystallization or column chromatography.

N-Alkylation and N-Acylation

The proton on the indazole nitrogen is acidic and can be removed by a base, allowing for
subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction
can be influenced by the choice of base, solvent, and electrophile[10]. This reactivity is
essential for modifying the indazole core, as seen in the synthesis of Pazopanib where a
methyl group is ultimately installed on the indazole nitrogen[4][9].

Spectroscopic Characterization

Confirming the identity and purity of 4-methyl-5-nitro-1H-indazole is achieved through a
combination of standard spectroscopic techniques.
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Characterization Workflow
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Caption: Standard workflow for spectroscopic analysis.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H
proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of
the methyl and nitro substituents.

e 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbon attached to the nitro group will be shifted
downfield.

» IR Spectroscopy: The IR spectrum provides key information about the functional groups.
Characteristic peaks would include:

o Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically
around 1520 cm~* and 1330 cm™3, respectively)[7].

o Abroad peak for the N-H stretch (around 3100-3300 cm™1).

o C-H stretches for the aromatic and methyl groups.
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e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The molecular ion peak (M+) would be observed at m/z 177.05, corresponding to
the molecular formula CsH7NsO2[7].

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 4-
methyl-5-nitro-1H-indazole.

e Hazards: It is classified as hazardous, causing skin and serious eye irritation[11]. It may be
harmful if swallowed.

» Handling:
o Work in a well-ventilated area or a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat[11][12].

o Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes[11].

o Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated
place[11].

Conclusion

4-methyl-5-nitro-1H-indazole is more than just a chemical compound; it is a strategic enabler
in the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical
properties and predictable reactivity, particularly the facile reduction of its nitro group, make it
an ideal intermediate. A thorough understanding of its synthesis, handling, and chemical
behavior, as detailed in this guide, is essential for any scientist or researcher working in the
fields of medicinal chemistry and process development. The continued exploration of indazole
chemistry promises to yield new therapeutic agents, and compounds like 4-methyl-5-nitro-1H-
indazole will remain at the forefront of these discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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